2-phenyl-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide
Overview
Description
2-phenyl-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide is an organic compound with the molecular formula C13H13N3O3S and a molecular weight of 291.331 g/mol . This compound is known for its unique structure, which includes a phenyl group, a pyridinylsulfamoyl group, and an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-bromopyridine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with phenylacetyl chloride to form the final product . The reaction conditions usually involve refluxing the mixture in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for several hours .
Industrial Production Methods
the synthetic route described above can be scaled up for larger-scale production if needed .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Scientific Research Applications
2-phenyl-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-phenyl-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the function of cellular receptors . Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(pyridin-2-ylsulfamoyl)phenyl)acetamide
- 2-(4-chloro-phenoxy)-N-(4-(pyrimidin-2-ylsulfamoyl)-phenyl)-acetamide
- N-(4-(6-methyl-pyridin-2-ylsulfamoyl)-phenyl)-acetamide
Uniqueness
2-phenyl-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-phenyl-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c23-19(14-15-6-2-1-3-7-15)21-16-9-11-17(12-10-16)26(24,25)22-18-8-4-5-13-20-18/h1-13H,14H2,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZGEKKQLMMODE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.